molecular formula C20H13F24N2O4- B11116867 2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate

2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate

Cat. No.: B11116867
M. Wt: 801.3 g/mol
InChI Key: BYQVEQYTWUHPBA-UHFFFAOYSA-M
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Description

2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, low surface energy, and resistance to solvents and chemicals. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate typically involves the reaction of hexanoic acid derivatives with fluorinated heptanoic acid derivatives. The process includes:

    Esterification: Hexanoic acid reacts with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid in the presence of a catalyst such as sulfuric acid.

    Amidation: The ester is then converted to an amide using ammonia or an amine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like distillation and crystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate undergoes various chemical reactions, including:

    Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for use in imaging agents and therapeutic compounds.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its high fluorine content offers exceptional thermal and chemical stability, making it suitable for specialized industrial and research applications.

Properties

Molecular Formula

C20H13F24N2O4-

Molecular Weight

801.3 g/mol

IUPAC Name

2,6-bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoylamino)hexanoate

InChI

InChI=1S/C20H14F24N2O4/c21-7(22)11(25,26)15(33,34)19(41,42)17(37,38)13(29,30)9(49)45-4-2-1-3-5(6(47)48)46-10(50)14(31,32)18(39,40)20(43,44)16(35,36)12(27,28)8(23)24/h5,7-8H,1-4H2,(H,45,49)(H,46,50)(H,47,48)/p-1

InChI Key

BYQVEQYTWUHPBA-UHFFFAOYSA-M

Canonical SMILES

C(CCNC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(C(=O)[O-])NC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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